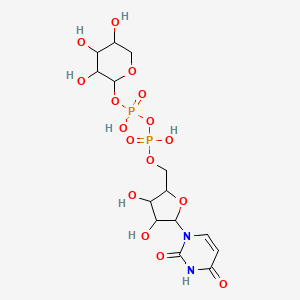

UDP-xylose

Description

Propriétés

IUPAC Name |

[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (3,4,5-trihydroxyoxan-2-yl) hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O16P2/c17-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)16-2-1-7(18)15-14(16)23/h1-2,5-6,8-13,17,19-22H,3-4H2,(H,24,25)(H,26,27)(H,15,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQDLYVHOTZLOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O16P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Metabolic Pathway of UDP-Xylose Synthesis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine diphosphate (B83284) xylose (UDP-xylose) is a critical nucleotide sugar that serves as the sole donor of xylose for the biosynthesis of a wide array of glycoconjugates, most notably proteoglycans. The initiation of glycosaminoglycan (GAG) chain synthesis on proteoglycan core proteins is dependent on the transfer of xylose from this compound, a process fundamental to the formation of the extracellular matrix and basement membranes. Consequently, the metabolic pathway responsible for this compound synthesis is of paramount interest for research into numerous physiological and pathological processes, including developmental biology, tissue repair, and cancer metastasis. This technical guide provides an in-depth overview of the core metabolic pathway of this compound synthesis, detailing the enzymatic reactions, summarizing key quantitative data, and providing comprehensive experimental protocols for the study of this pathway.

The Core Metabolic Pathway

The primary de novo pathway for this compound synthesis in most organisms is a two-step enzymatic process that begins with UDP-glucose. This pathway is highly conserved across species, from bacteria to humans.

Step 1: Oxidation of UDP-glucose

The first committed step is the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid. This irreversible reaction is catalyzed by the enzyme UDP-glucose dehydrogenase (UGDH) . The reaction proceeds via a four-electron oxidation at the C6 position of the glucose moiety.[1][2] For every mole of UDP-glucose converted, two moles of NAD+ are reduced to NADH.[3]

Step 2: Decarboxylation of UDP-glucuronic acid

The second and final step is the decarboxylation of UDP-glucuronic acid to yield this compound. This reaction is catalyzed by This compound synthase (UXS) , also known as UDP-glucuronic acid decarboxylase.[4][5] This enzyme also utilizes NAD+ as a cofactor, which is transiently reduced and then reoxidized during the catalytic cycle.

The synthesis of this compound primarily occurs in the cytosol, with some evidence suggesting that in plants, certain isoforms of the enzymes may be localized to the Golgi apparatus.

Quantitative Data

The kinetic parameters of the enzymes involved in this compound synthesis are crucial for understanding the regulation of the pathway and for the development of potential inhibitors. The following tables summarize the available kinetic data for UGDH and UXS from various sources.

Table 1: Kinetic Parameters of UDP-Glucose Dehydrogenase (UGDH)

| Organism | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | Reference |

| Homo sapiens | UDP-glucose | - | - | - | |

| NAD+ | - | - | - | ||

| Eucalyptus grandis | UDP-glucose | 60.7 ± 8.5 | 0.0679 ± 0.0092 | - | |

| NAD+ | 67.3 ± 17.9 | 0.1718 ± 0.0348 | - | ||

| Escherichia coli K-12 | UDP-glucose | 140 ± 20 | - | 1.9 ± 0.1 | |

| NAD+ | 220 ± 30 | - | - |

Table 2: Kinetic Parameters of this compound Synthase (UXS)

| Organism | Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | Reference |

| Homo sapiens | UDP-glucuronic acid | - | - | 0.045 ± 0.002 | |

| Arabidopsis thaliana (AtUxs3) | UDP-glucuronic acid | ~100 | ~35 | - |

Experimental Protocols

Recombinant Expression and Purification of UGDH and UXS

This protocol describes the expression of His-tagged human UGDH and UXS in Escherichia coli and their subsequent purification using immobilized metal affinity chromatography (IMAC).

3.1.1. Expression

-

Transformation: Transform E. coli BL21(DE3) cells with an expression vector (e.g., pET-28a) containing the codon-optimized gene for human UGDH or UXS with an N-terminal His6-tag.

-

Starter Culture: Inoculate 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) with a single colony of the transformed E. coli. Incubate overnight at 37°C with shaking at 220 rpm.

-

Large-Scale Culture: Inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Cool the culture to 18-20°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.

-

Incubation: Continue incubation at 18-20°C for 16-20 hours with shaking.

-

Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.

3.1.2. Purification

-

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme (B549824) (1 mg/mL), DNase I (10 µg/mL), and a protease inhibitor cocktail. Incubate on ice for 30 minutes, then sonicate on ice until the lysate is no longer viscous.

-

Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

IMAC: Equilibrate a Ni-NTA affinity column with Lysis Buffer. Load the clarified supernatant onto the column.

-

Washing: Wash the column with several column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged protein with Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions.

-

Analysis: Analyze the eluted fractions by SDS-PAGE to assess purity. Pool the fractions containing the purified protein.

-

Buffer Exchange: If necessary, perform buffer exchange into a suitable storage buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5) using dialysis or a desalting column. Store the purified enzyme at -80°C.

Enzyme Activity Assays

3.2.1. UGDH Activity Assay (Spectrophotometric)

This assay measures the rate of NAD+ reduction to NADH by monitoring the increase in absorbance at 340 nm.

-

Reaction Mixture: Prepare a reaction mixture in a 96-well plate or a cuvette containing:

-

100 mM Glycine buffer, pH 9.5

-

5 mM NAD+

-

5 mM UDP-glucose

-

Purified UGDH enzyme (concentration to be optimized)

-

-

Initiation: Initiate the reaction by adding the enzyme to the reaction mixture.

-

Measurement: Immediately monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C) using a spectrophotometer or plate reader. The molar extinction coefficient for NADH at 340 nm is 6220 M-1cm-1.

-

Calculation: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. One unit of UGDH activity is defined as the amount of enzyme that catalyzes the formation of 2 µmol of NADH per minute.

3.2.2. UXS Activity Assay (HPLC-based)

This assay directly measures the conversion of UDP-glucuronic acid to this compound by separating the substrate and product using high-performance liquid chromatography (HPLC).

-

Reaction Mixture: Prepare a reaction mixture containing:

-

50 mM Tris-HCl, pH 8.0

-

1 mM UDP-glucuronic acid

-

1 mM NAD+ (optional, as UXS has a tightly bound NAD+)

-

Purified UXS enzyme (concentration to be optimized)

-

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 15-60 minutes).

-

Termination: Stop the reaction by boiling for 2 minutes or by adding an equal volume of acetonitrile. Centrifuge to remove precipitated protein.

-

HPLC Analysis: Analyze the supernatant by HPLC. (See protocol 3.3).

-

Quantification: Quantify the amount of this compound produced by integrating the peak area and comparing it to a standard curve of known this compound concentrations.

HPLC Analysis of UDP-Sugars

This protocol describes a method for the separation and quantification of UDP-sugars using anion-exchange HPLC.

-

HPLC System: An HPLC system equipped with a UV detector and an anion-exchange column (e.g., ZORBAX SAX, 4.6 x 250 mm, 5 µm) is required.

-

Mobile Phase: A gradient of two mobile phases is typically used:

-

Buffer A: 10 mM Ammonium Phosphate, pH 3.5

-

Buffer B: 500 mM Ammonium Phosphate, pH 3.5

-

-

Gradient: A typical gradient might be:

-

0-5 min: 100% A

-

5-25 min: Linear gradient to 50% B

-

25-30 min: Linear gradient to 100% B

-

30-35 min: Hold at 100% B

-

35-40 min: Return to 100% A

-

-

Detection: Monitor the elution of UDP-sugars by absorbance at 262 nm.

-

Quantification: Identify and quantify the UDP-sugars by comparing their retention times and peak areas to those of authentic standards.

Visualizations

Caption: The de novo metabolic pathway for this compound synthesis.

Caption: Experimental workflow for recombinant enzyme purification.

References

- 1. UDP xylose synthase 1 is required for morphogenesis and histogenesis of the craniofacial skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and Kinetic Evidence That Catalytic Reaction of Human UDP-glucose 6-Dehydrogenase Involves Covalent Thiohemiacetal and Thioester Enzyme Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CA3018365A1 - Assays and methods for detecting udp-glucose - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of UDP-Xylose in the Initiation of Proteoglycan Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine diphosphate (B83284) xylose (UDP-xylose) is a pivotal nucleotide sugar that serves as the primary donor of xylose for the initiation of glycosaminoglycan (GAG) chain synthesis on proteoglycan core proteins. This critical step, catalyzed by xylosyltransferases, marks the commitment to the formation of most proteoglycan types, including chondroitin, dermatan, and heparan sulfate. The availability and regulation of this compound are therefore tightly controlled cellular processes, essential for the proper assembly and function of the extracellular matrix. Dysregulation of this compound metabolism has been implicated in various developmental disorders and diseases, making the enzymes in its biosynthetic pathway potential therapeutic targets. This technical guide provides an in-depth overview of the synthesis, transport, and utilization of this compound in proteoglycan biosynthesis, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to Proteoglycan Biosynthesis

Proteoglycans are a diverse class of macromolecules consisting of a core protein covalently attached to one or more GAG chains.[1] These complex structures are major components of the extracellular matrix and cell surfaces, where they play crucial roles in cell adhesion, migration, signaling, and tissue morphogenesis.[2][3] The biosynthesis of most proteoglycans is initiated in the endoplasmic reticulum (ER) and Golgi apparatus, beginning with the attachment of a xylose residue from this compound to a specific serine residue on the core protein.[4][5] This initial xylosylation is the rate-limiting step and is catalyzed by xylosyltransferases.[6] Following xylosylation, a common linker tetrasaccharide (GlcA-Gal-Gal-Xyl) is assembled before the polymerization of the specific GAG chains.[1][7]

The this compound Biosynthetic Pathway

This compound is synthesized in the cytoplasm and the lumen of the ER/Golgi from UDP-glucose in a two-step enzymatic process.[8][9]

-

UDP-glucose Dehydrogenase (UGDH): In the cytosol, UGDH catalyzes the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid (UDP-GlcA).[9][10]

-

This compound Synthase (UXS): UDP-GlcA is then transported into the lumen of the ER and Golgi apparatus, where it is decarboxylated by this compound synthase (also known as UDP-glucuronic acid decarboxylase) to form this compound.[11][12][13]

The synthesis of this compound is subject to feedback inhibition, where this compound itself can inhibit the activity of UGDH, thereby regulating the flux of precursors into the pathway.[14][15]

Figure 1: this compound Biosynthesis Pathway.

Transport of UDP-Sugars

The transport of UDP-GlcA from the cytosol into the Golgi lumen is a critical step, mediated by specific nucleotide sugar transporters (NSTs) of the solute carrier family 35 (SLC35).[9][16] While this compound can be synthesized within the Golgi, evidence also suggests the existence of a Golgi-localized this compound transporter, SLC35B4, which may contribute to the regulation of its luminal concentration.[16][17]

Initiation of Glycosaminoglycan Synthesis

The pivotal role of this compound is to serve as the donor substrate for xylosyltransferases (XylT), which catalyze the transfer of xylose to specific serine residues within the consensus sequence -Ser-Gly-X-Gly- on the proteoglycan core protein.[1][18] Vertebrates have two isoforms of this enzyme, Xylosyltransferase-I (XT-I) and Xylosyltransferase-II (XT-II).[2][19] This reaction is considered the initial and rate-limiting step in GAG biosynthesis.[6][20]

Figure 2: Initiation of GAG synthesis by xylosyltransferase.

Quantitative Data

The efficiency of xylosyltransferases is dependent on the specific enzyme isoform and the acceptor peptide sequence. The following tables summarize key kinetic parameters for these enzymes.

Table 1: Kinetic Parameters of Mouse Xylosyltransferases for Bikunin Peptide [21]

| Enzyme | Acceptor Peptide | KM (µM) |

| rmXylT1 | Bikunin Peptide | 20.48 |

| rmXylT2 | Bikunin Peptide | 11.72 |

Table 2: Kinetic Parameters of Human Xylosyltransferase I (XT-I) with Various Peptide Acceptors [22]

| Peptide Acceptor | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) |

| Bikunin Peptide 1 | 15.2 ± 1.5 | 0.45 ± 0.02 | 29,600 |

| Peptide 3 | 45.5 ± 4.2 | 0.21 ± 0.01 | 4,600 |

| Peptide 4 | 28.6 ± 2.9 | 0.13 ± 0.01 | 4,500 |

| Peptide 5 | 33.3 ± 3.5 | 0.25 ± 0.01 | 7,500 |

| Peptide 6 | 22.7 ± 2.1 | 0.19 ± 0.01 | 8,400 |

Table 3: Kinetic Parameters of Xyloglucan Xylosyltransferase 1 (XXT1) with Different UDP-Sugar Donors [23]

| UDP-Sugar Donor | KM (mM) | kcat (min-1) |

| This compound | 3.6 ± 0.7 | 77.2 ± 0.1 |

| UDP-Glucose | 21 ± 1 | 53.39 ± 0.03 |

| UDP-Arabinose | 13 ± 1 | 3.93 ± 0.05 |

| UDP-Galactose | 66 ± 29 | 0.7 ± 0.3 |

Experimental Protocols

Assay for Xylosyltransferase Activity

This protocol is adapted from established methods for measuring the incorporation of radiolabeled xylose into an acceptor peptide.[19][24]

Materials:

-

Enzyme preparation (e.g., purified recombinant xylosyltransferase or cell lysate)

-

Acceptor peptide (e.g., bikunin-derived peptide Q-E-E-E-G-S-G-G-G-Q-K)

-

UDP-[14C]Xylose

-

MES buffer (25 mM, pH 6.5)

-

Metal ions: MgCl2 (5 mM), MnCl2 (5 mM)

-

KF (5 mM)

-

Trichloroacetic acid (TCA) solutions (10% and 5%)

-

Nitrocellulose discs

-

Scintillation fluid and counter

Procedure:

-

Prepare the reaction mixture in a total volume of 100 µL containing:

-

50 µL of enzyme solution

-

25 mM MES buffer (pH 6.5)

-

25 mM KCl

-

5 mM KF

-

5 mM MgCl2

-

5 mM MnCl2

-

1.0 µM UDP-[14C]D-xylose

-

1.5 µM recombinant bikunin as the acceptor substrate.[24]

-

-

Incubate the reaction mixture at 37°C for 1.25 hours.[24]

-

Spot the reaction mixtures onto nitrocellulose discs.

-

After drying, wash the discs once for 10 minutes with 10% (w/v) TCA and three times with 5% TCA solution to remove unincorporated UDP-[14C]Xylose.[24]

-

Dry the discs and measure the incorporated radioactivity using a liquid scintillation counter.

Figure 3: Experimental workflow for xylosyltransferase activity assay.

UPLC/ESI-MS/MS Assay for Xylosyltransferase I Activity

A more modern and sensitive method utilizes Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry.[25]

Materials:

-

Cell culture supernatants or cell lysates containing XT-I

-

Nonidet P-40 lysis buffer (for cell lysates)

-

UPLC/ESI-MS/MS system

Procedure:

-

For extracellular activity, collect cell culture supernatants.

-

For intracellular activity, generate cell lysates using Nonidet P-40 lysis buffer.

-

Centrifuge the samples to pellet debris.

-

Determine the XT-I activity in the supernatant using a previously described XT-I selective UPLC/ESI-MS/MS assay.[25] This method typically involves monitoring the formation of the xylosylated peptide product from the acceptor peptide and this compound.

Signaling and Regulation

The expression and activity of the enzymes involved in this compound synthesis and utilization are regulated by various signaling pathways. For instance, the expression of Xylosyltransferase I has been shown to be modulated by cytokines like Interleukin-1β (IL-1β) through signaling pathways involving AP-1, SAP/JNK, and p38.[6] This highlights the integration of proteoglycan biosynthesis with inflammatory and developmental signals.

Conclusion

This compound stands at a critical metabolic crossroads, linking central carbohydrate metabolism to the intricate process of proteoglycan biosynthesis. Its synthesis, transport, and utilization are precisely controlled to ensure the proper assembly of the extracellular matrix. The detailed understanding of the enzymes involved, their kinetics, and their regulation provides a foundation for investigating the pathological consequences of defects in this pathway and for the development of novel therapeutic strategies targeting diseases associated with aberrant proteoglycan synthesis. The methodologies and data presented in this guide offer valuable resources for researchers dedicated to unraveling the complexities of glycobiology and its impact on human health.

References

- 1. Proteoglycan - Wikipedia [en.wikipedia.org]

- 2. Structural Basis for the Initiation of Glycosaminoglycan Biosynthesis by Human Xylosyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Basis for the Initiation of Glycosaminoglycan Biosynthesis by Human Xylosyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proteoglycan sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacy180.com [pharmacy180.com]

- 6. Regulation of xylosyltransferase I gene expression by interleukin 1β in human primary chondrocyte cells: mechanism and impact on proteoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Facile and Stereo-Selective Synthesis of UDP-α-D-xylose and UDP-β-L-arabinose Using UDP-Sugar Pyrophosphorylase [frontiersin.org]

- 9. Integration of Sugar Metabolism and Proteoglycan Synthesis by UDP-glucose Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. UDP xylose synthase 1 is required for morphogenesis and histogenesis of the craniofacial skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Synthase | Wood Lab [woodlab.franklinresearch.uga.edu]

- 12. UDP-glucuronate decarboxylase, a key enzyme in proteoglycan synthesis: cloning, characterization, and localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure and mechanism of human this compound synthase: evidence for a promoting role of sugar ring distortion in a three-step catalytic conversion of UDP-glucuronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Synthesis of this compound: a Regulatory Metabolite and Precursor Required for Formation of Plant Cell Wall Polysaccharides - UNIVERSITY OF GEORGIA [portal.nifa.usda.gov]

- 15. Regulatory aspects of glycosaminoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Functional this compound Transport across the Endoplasmic Reticulum/Golgi Membrane in a Chinese Hamster Ovary Cell Mutant Defective in this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. Enzyme assay of xylosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. karger.com [karger.com]

- 21. researchgate.net [researchgate.net]

- 22. Exploration of Human Xylosyltransferase for Chemoenzymatic Synthesis of Proteoglycan Linkage Region - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Human xylosyltransferase I: functional and biochemical characterization of cysteine residues required for enzymic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Human Xylosyltransferase I—An Important Linker between Acute Senescence and Fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

UDP-Xylose as a Glycosyl Donor in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine diphosphate (B83284) xylose (UDP-xylose) is a crucial nucleotide sugar that serves as the primary donor of xylose for the post-translational modification of proteins in mammals. Its most prominent role is initiating the biosynthesis of glycosaminoglycan (GAG) chains on proteoglycans, a process fundamental to the formation of the extracellular matrix, cell signaling, and tissue development. This compound is also involved in the O-glycosylation of specific proteins, such as Notch, influencing critical signaling pathways. This technical guide provides an in-depth overview of the biosynthesis of this compound, its transport, its function as a glycosyl donor, and the enzymes that mediate its transfer. Detailed experimental protocols and quantitative data are presented to support research and development in glycobiology and related therapeutic areas.

Biosynthesis of this compound

In mammals, this compound is synthesized from UDP-glucose through a two-step enzymatic process primarily located in the cytosol and the lumen of the endoplasmic reticulum (ER) and Golgi apparatus.[1][2][3]

-

Step 1: Oxidation of UDP-glucose. The cytosolic enzyme UDP-glucose dehydrogenase (UGDH) catalyzes the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid (UDP-GlcA).

-

Step 2: Decarboxylation of UDP-GlcA. this compound synthase (UXS), also known as UDP-glucuronic acid decarboxylase, then converts UDP-GlcA to this compound.[2][4] In mammalian cells, UXS is a transmembrane enzyme located in the lumen of the ER and/or Golgi.

This pathway is tightly regulated. The final product, this compound, acts as a feedback inhibitor of the first enzyme, UGDH, thereby controlling the intracellular pool of both this compound and its precursor, UDP-GlcA. A deficiency in UXS activity leads to a dramatic increase in UDP-GlcA levels and a failure to initiate GAG synthesis.

Subcellular Transport

The spatial separation of the biosynthetic steps necessitates the transport of nucleotide sugars across organelle membranes.

-

UDP-GlcA Transport : The precursor UDP-GlcA, synthesized in the cytosol, is transported into the lumen of the ER and Golgi by specific nucleotide sugar transporters (NSTs), such as SLC35D1.

-

This compound Transport : Since UXS is located within the ER/Golgi lumen where xylosylation occurs, a transporter for this compound might seem redundant. However, evidence points to the existence of a functional Golgi this compound transporter, SLC35B4. Studies in mutant cell lines lacking UXS have shown that GAG synthesis can be rescued by expressing a cytosolic version of the enzyme. This demonstrates that this compound synthesized in the cytoplasm can be efficiently transported into the Golgi lumen to be used by xylosyltransferases. This suggests a potential bidirectional transport of this compound across the ER/Golgi membrane, which may play a role in the homeostasis of UDP-sugar pools.

This compound in Proteoglycan Synthesis

The most well-characterized role of this compound is the initiation of GAG chain synthesis on proteoglycan core proteins. This is a foundational step in the formation of essential extracellular matrix components like heparan sulfate (B86663) and chondroitin (B13769445) sulfate.

The process is catalyzed by two homologous enzymes, Xylosyltransferase 1 (XT1) and Xylosyltransferase 2 (XT2) . These are type II transmembrane proteins located in the Golgi apparatus. They transfer xylose from the donor substrate, this compound, to the hydroxyl group of specific serine (Ser) residues within the proteoglycan core protein. This creates a β-O-glycosidic linkage, forming the first layer of a common tetrasaccharide linker region: GlcAβ1-3Galβ1-3Galβ1-4Xylβ1-O-Ser .

The recognition of serine residues for xylosylation is sequence-specific. While a perfect consensus sequence is not absolute, the minimal motif generally involves a glycine (B1666218) residue C-terminal to the serine (Ser-Gly). The efficiency of xylosylation is often enhanced by the presence of acidic amino acid residues (like glutamate (B1630785) or aspartate) flanking the Ser-Gly motif.

This compound in Glycoprotein Synthesis

Beyond proteoglycans, this compound is a donor for the modification of O-linked glucose (O-Glc) residues on certain glycoproteins. This modification is found on epidermal growth factor (EGF)-like repeats of proteins such as the Notch receptor and coagulation factors. The resulting structure is typically a trisaccharide, Xylα1-3Xylα1-3Glcβ1-O-Ser . This form of glycosylation is critical for modulating Notch signaling, which plays a central role in animal development.

Quantitative Data

The efficiency of xylosylation depends on the kinetic properties of the enzymes involved and the availability of substrates. The following tables summarize key kinetic parameters reported in the literature.

Table 1: Kinetic Parameters of Xylosyltransferases

| Enzyme | Substrate | Apparent Km | Source |

|---|---|---|---|

| Xylosyltransferase (from embryonic-chick cartilage) | This compound | 19 µM | |

| Xylosyltransferase (from embryonic-chick cartilage) | Smith-degraded proteoglycan | 45 µM (on a serine basis) |

| XXT1 (Xyloglucan Xylosyltransferase) | this compound | 3.6 ± 0.7 mM | |

Note: Kinetic values can vary significantly based on the enzyme source, acceptor substrate, and assay conditions.

Table 2: Kinetic Parameters of this compound Synthase (UXS)

| Enzyme | Substrate | Parameter | Value | Source |

|---|---|---|---|---|

| hUXS1 (Human) | UDP-glucuronic acid | kcat | 0.88 s-1 |

| hUXS1 (Human) | UDP-glucuronic acid | Km | 0.16 mM | |

Experimental Protocols

Xylosyltransferase (XylT) Activity Assay using Radiolabeled Donor

This protocol is adapted from established methods for measuring the transfer of radiolabeled xylose from UDP-[¹⁴C]Xyl to a synthetic peptide acceptor.

Objective: To quantify the enzymatic activity of XylT1 or XylT2 by measuring the incorporation of [¹⁴C]xylose into a specific acceptor peptide.

Materials:

-

Enzyme Source: Purified recombinant XylT1 or XylT2, or cell/tissue lysate.

-

Donor Substrate: UDP-[¹⁴C]Xylose (e.g., 3.0 × 10⁵ dpm/reaction).

-

Acceptor Substrate: Synthetic peptide containing a xylosylation motif, e.g., Q-E-E-E-G-S-G-G-G-Q-K (bikunin analog, 1 nmol/reaction).

-

Reaction Buffer: 25 mM MES-NaOH (pH 6.5), 25 mM KCl, 5 mM KF, 5 mM MgCl₂, 5 mM MnCl₂.

-

Stop Solution: 100 mM EDTA, pH 8.0.

-

Separation Column: C18 solid-phase extraction cartridge or gel-filtration column (e.g., Superdex peptide).

-

Wash Buffer: 0.01 M HCl or water.

-

Elution Buffer: 80% Methanol or 3 M NH₄OH depending on the separation method.

-

Scintillation Cocktail & Counter.

Workflow Diagram:

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture (e.g., total volume of 20-40 µL). Add the reaction buffer, acceptor peptide, and enzyme preparation.

-

Initiate Reaction: Start the reaction by adding UDP-[¹⁴C]Xylose.

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 1 to 16 hours, depending on enzyme activity).

-

Stop Reaction: Terminate the reaction by adding the stop solution (e.g., 900 µL of 100 mM EDTA).

-

Product Separation:

-

C18 Cartridge Method: Load the stopped reaction onto a pre-conditioned C18 cartridge. The hydrophobic peptide (now radiolabeled) will bind.

-

Wash the cartridge extensively with water or 0.01 M HCl to remove the polar, unreacted UDP-[¹⁴C]Xylose.

-

Elute the [¹⁴C]xylosylated peptide product with a solvent like 80% methanol.

-

Gel-Filtration Method: Alternatively, separate the higher molecular weight product from the smaller UDP-[¹⁴C]Xylose using a size-exclusion column like Superdex peptide.

-

-

Quantification: Add the eluted product to a scintillation vial with a suitable cocktail and measure the incorporated radioactivity using a liquid scintillation counter.

-

Calculation: Calculate enzyme activity based on the dpm (disintegrations per minute) of the product, the specific activity of the UDP-[¹⁴C]Xylose, and the incubation time.

Conclusion

This compound is a cornerstone of mammalian glycobiology. Its synthesis and subsequent transfer by xylosyltransferases represent the critical commitment step for the production of most proteoglycans, thereby controlling the assembly of the extracellular matrix and influencing a myriad of signaling events. The involvement of this compound in modifying key signaling proteins like Notch further underscores its importance. A thorough understanding of the enzymes that synthesize, transport, and transfer xylose offers significant opportunities for drug development, particularly in areas involving tissue regeneration, cancer biology, and congenital disorders of glycosylation. The methods and data presented in this guide provide a foundation for researchers to further explore the multifaceted roles of this essential glycosyl donor.

References

- 1. researchgate.net [researchgate.net]

- 2. Functional this compound Transport across the Endoplasmic Reticulum/Golgi Membrane in a Chinese Hamster Ovary Cell Mutant Defective in this compound Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure and Mechanism of Human this compound Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of UDP-Xylose Synthase: From Discovery to Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine diphosphate-xylose (UDP-xylose) is a critical nucleotide sugar that serves as the sole donor of xylose for the biosynthesis of a wide array of important glycans across all domains of life.[1] In vertebrates, it is indispensable for the initiation of glycosaminoglycan (GAG) chain synthesis on proteoglycans, which are integral components of the extracellular matrix and play vital roles in cell signaling.[2][3] In plants, this compound is a key precursor for the synthesis of major cell wall polysaccharides such as xylan (B1165943) and xyloglucan.[4][5] The enzyme responsible for the synthesis of this compound is this compound synthase (UXS), also known as UDP-glucuronic acid decarboxylase (EC 4.1.1.35). This enzyme catalyzes the NAD+-dependent oxidative decarboxylation of UDP-glucuronic acid (UDP-GlcA) to produce this compound. The discovery and characterization of UXS have been fundamental to our understanding of glycobiology and have opened avenues for therapeutic intervention in diseases associated with defective proteoglycan synthesis.

The enzymatic activity for the conversion of UDP-glucuronic acid to this compound was first described in the mid-20th century, with foundational work on nucleotide sugar metabolism laying the groundwork for its identification. Since then, extensive research has elucidated the structure, mechanism, and regulation of UXS from various organisms, including humans, plants, and fungi.

Function and Enzymatic Properties of this compound Synthase

This compound synthase is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. The enzyme catalyzes a complex three-step reaction that involves the oxidation of the C4 hydroxyl group of UDP-GlcA, followed by a decarboxylation at C5, and finally the reduction of the C4 keto group to yield this compound. This reaction is unique in that it involves both an oxidation and a reduction step, with the enzyme-bound NAD+ acting as a catalytic cofactor that is recycled during the reaction.

Quantitative Data on this compound Synthase Activity

The kinetic parameters and optimal conditions for UXS activity vary among different species. A summary of these properties for human and Arabidopsis thaliana UXS is presented below.

| Parameter | Human UXS (hUXS1) | Arabidopsis thaliana UXS (AtUxs3) | Reference |

| Kinetic Parameters | |||

| Km (UDP-GlcA) | Not explicitly stated | Not explicitly stated | |

| kcat | Not explicitly stated | Not explicitly stated | |

| Optimal Conditions | |||

| pH | 7.5 | 5.5 (active over a broad range of 4.5-9.5) | |

| Temperature (°C) | 25 | 30 (active between 22°C and 42°C) | |

| Inhibitors | |||

| UDP, NADH | Calcium, Manganese ions | ||

| Activators | |||

| NAD+ | Dithiothreitol (DTT) required for stability |

Physiological Role and Clinical Significance

In mammals, the primary role of this compound is to initiate the biosynthesis of proteoglycans by transferring a xylose residue to a specific serine residue on the core protein. This initial xylosylation step is the foundation for the assembly of the tetrasaccharide linker region, upon which long chains of glycosaminoglycans are built. Consequently, the activity of UXS is critical for the integrity and function of the extracellular matrix. A lack of UXS activity leads to a defective extracellular matrix, which can severely interfere with cell signaling pathways. Mutations in the gene encoding UXS can lead to severe developmental defects, such as the craniofacial abnormalities observed in the man o' war (mow) zebrafish mutant. Given the importance of proteoglycans in cell proliferation, migration, and adhesion, targeting UXS and proteoglycan biosynthesis is being explored as a potential strategy for cancer therapy.

In plants, this compound is a crucial precursor for the synthesis of hemicelluloses, which are major components of the plant cell wall. There are multiple isoforms of UXS in plants, localized in both the cytosol and the Golgi apparatus, highlighting the complex regulation of this compound supply for cell wall biosynthesis.

Experimental Protocols

Expression and Purification of Recombinant this compound Synthase

Objective: To produce and purify active recombinant UXS for subsequent enzymatic assays.

Methodology: This protocol is adapted from studies on Cryptococcus neoformans and Arabidopsis thaliana UXS.

-

Cloning: The coding sequence for the desired UXS is cloned into an appropriate bacterial expression vector (e.g., a pET vector with an N-terminal His-tag).

-

Transformation: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Expression:

-

Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), and a protease inhibitor cocktail).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Purification:

-

Apply the clarified lysate to a Ni-NTA affinity chromatography column equilibrated with lysis buffer.

-

Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged UXS protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

-

Dialysis and Storage:

-

Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) to remove imidazole.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Store the purified protein in aliquots at -80°C.

-

This compound Synthase Activity Assay

Objective: To measure the enzymatic activity of UXS by quantifying the amount of this compound produced.

Methodology: This protocol is based on HPLC analysis of the reaction products.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

1 mM UDP-GlcA (substrate)

-

1 mM NAD+ (cofactor)

-

Purified UXS enzyme (e.g., 1-5 µg)

-

The final reaction volume is typically 50-100 µL.

-

-

Incubation: Incubate the reaction mixture at the optimal temperature for the specific UXS being studied (e.g., 25°C for human UXS, 30°C for AtUxs3) for a set period (e.g., 15-60 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of acetonitrile.

-

Sample Preparation: Centrifuge the mixture to precipitate the protein and collect the supernatant for analysis.

-

HPLC Analysis:

-

Analyze the supernatant by reversed-phase or anion-exchange HPLC.

-

Use a suitable column (e.g., Hypersil SAX-HPLC column or a C18 column).

-

Elute the nucleotide sugars using an appropriate buffer system (e.g., a gradient of ammonium (B1175870) formate (B1220265) or triethylamine-acetate).

-

Detect the products by monitoring the absorbance at 254 nm.

-

-

Quantification: Quantify the amount of this compound produced by comparing the peak area to a standard curve of known this compound concentrations.

Transient Kinetic Studies using Stopped-Flow Spectrometry

Objective: To study the pre-steady-state kinetics of the UXS reaction by monitoring the formation of NADH.

Methodology: This protocol is adapted from the study of human UXS.

-

Instrumentation: Use a stopped-flow spectrometer.

-

Reaction Conditions:

-

Prepare a solution of the enzyme in 50 mM Tris-HCl buffer (pH 7.5).

-

Prepare a substrate solution containing UDP-GlcA and NAD+ in the same buffer.

-

The final concentrations after mixing should be in the range of 10-25 µM for the enzyme, 0.5-10 mM for UDP-GlcA, and 0.5 mM for NAD+.

-

-

Measurement:

-

Rapidly mix the enzyme and substrate solutions in the stopped-flow instrument at 25°C.

-

Monitor the formation of enzyme-bound NADH by measuring the absorbance at 340 nm over time.

-

-

Data Analysis:

-

Convert the absorbance values to NADH concentration using the extinction coefficient of 6,220 M-1cm-1.

-

Analyze the resulting progress curves to determine the rates of NADH formation and consumption, providing insights into the individual steps of the catalytic mechanism.

-

Visualizations

This compound Biosynthesis Pathway and its Role in Proteoglycan Synthesis

Caption: Biosynthesis of this compound and its role in initiating proteoglycan synthesis.

Experimental Workflow for this compound Synthase Activity Assay

Caption: A generalized workflow for determining this compound synthase activity using HPLC.

Logical Relationship of UXS in Cellular Metabolism

Caption: Cellular localization and metabolic context of this compound synthesis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure and mechanism of human this compound synthase: evidence for a promoting role of sugar ring distortion in a three-step catalytic conversion of UDP-glucuronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Cytosol-Localized this compound Synthases Provide the Major Source of this compound for the Biosynthesis of Xylan and Xyloglucan - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Function of UDP-Xylose in Plant Cell Wall Formation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Uridine diphosphate (B83284) xylose (UDP-xylose) is a critical nucleotide sugar that serves as the primary donor of xylosyl residues for the biosynthesis of major plant cell wall polysaccharides, including hemicelluloses like xylan (B1165943) and xyloglucan, as well as pectins and glycoproteins.[1] The synthesis, transport, and utilization of this compound are tightly regulated processes, occurring in distinct subcellular compartments. Understanding the molecular machinery governing this compound homeostasis is paramount for elucidating the mechanisms of plant cell wall assembly and for developing strategies to modify biomass for industrial applications. This guide provides a detailed overview of the biosynthesis, transport, and function of this compound, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core pathways and workflows.

Biosynthesis of this compound

The primary route for this compound synthesis in plants is the de novo pathway, which starts from UDP-glucose. This pathway is characterized by its subcellular compartmentalization, with enzymatic steps occurring in both the cytosol and the Golgi apparatus.[2][3]

The Core Biosynthetic Pathway

The conversion of UDP-glucose to this compound involves two key enzymatic steps:

-

Oxidation: UDP-glucose is oxidized to UDP-glucuronic acid (UDP-GlcA) by the cytosolic enzyme UDP-glucose dehydrogenase (UGDH) . This reaction requires NAD+ as a cofactor.[1][2]

-

Decarboxylation: UDP-GlcA is irreversibly decarboxylated to form this compound. This reaction is catalyzed by UDP-glucuronic acid decarboxylase (UXS) , also known as this compound synthase.[4][5]

This pathway is subject to feedback inhibition, where the end-product, this compound, can inhibit the upstream enzyme UGDH, thereby regulating the flow of metabolites into this pathway.[1][2][6]

Subcellular Localization and Isoforms

Plants possess multiple isoforms of this compound Synthase (UXS), which are localized to different cellular compartments.[7] In the model plant Arabidopsis thaliana, there are six UXS genes:

-

Cytosolic Isoforms (UXS3, UXS5, UXS6): These soluble enzymes are responsible for the production of a cytosolic pool of this compound.[5][8][9]

-

Golgi-Localized Isoforms (UXS1, UXS2, UXS4): These are putative type II membrane proteins with their catalytic domains facing the Golgi lumen, where they synthesize this compound directly at the site of polysaccharide formation.[2][3][5]

Despite the presence of Golgi-localized UXS enzymes, genetic studies have demonstrated that the cytosolic pool of this compound is the major source for the synthesis of both xylan and xyloglucan.[8] Triple mutants lacking the cytosolic UXS isoforms (uxs3 uxs5 uxs6) exhibit severe defects in secondary wall thickening and a significant reduction in cell wall xylose content, whereas triple mutants for the Golgi-localized isoforms (uxs1 uxs2 uxs4) show no obvious phenotype.[5]

Transport of this compound into the Golgi Lumen

Since the primary pool of this compound is synthesized in the cytosol and the xylosyltransferases that build cell wall polymers are located in the Golgi apparatus, transport across the Golgi membrane is a critical step.[3][8] This process is mediated by a family of specific This compound Transporters (UXTs) , which are nucleotide sugar transporters (NSTs) residing in the Golgi membrane.[10][11]

In Arabidopsis, three transporters (UXT1, UXT2, and UXT3) have been identified to move cytosolic this compound into the Golgi lumen.[10][12] Genetic evidence confirms their importance; while single mutants in UXT1 show a substantial (~30%) reduction in stem cell wall xylose, a triple mutant (uxt1 uxt2 uxt3) exhibits severe phenotypes, including collapsed xylem vessels and significantly reduced xylan content, resembling known xylan-deficient mutants.[10][12][13] This underscores the essential role of these transporters in supplying the necessary substrate for hemicellulose biosynthesis.[13]

Utilization in Polysaccharide Synthesis

Inside the Golgi lumen, this compound serves as the activated sugar donor for various glycosyltransferases (GTs) involved in constructing the plant cell wall.

-

Xylan: this compound is the donor for the β-(1,4)-linked D-xylosyl residues that form the backbone of xylan, the second most abundant polysaccharide in dicot secondary cell walls.[4][8]

-

Xyloglucan: It is used to add α-(1,6)-linked xylosyl residues as side chains to the glucan backbone of xyloglucan, the primary hemicellulose in the primary cell walls of eudicots.[1][8]

-

Pectins and Glycoproteins: Xylose is also a component of other polysaccharides, such as the pectic polysaccharide rhamnogalacturonan II (RG-II), and is required for the N-glycosylation of proteins.[1]

Quantitative Impact of Altered this compound Homeostasis

Disruption of genes involved in the synthesis or transport of this compound has a quantifiable impact on plant cell wall composition. The data below, compiled from studies in Arabidopsis thaliana, illustrates the critical role of the cytosolic synthesis pathway and Golgi transport.

Table 1: Cell Wall Monosaccharide Composition in this compound Synthesis Mutants

| Genotype | Xylose (mol%) | Phenotype | Reference |

|---|---|---|---|

| Wild Type | 18.5 ± 0.8 | Normal growth | [5] |

| uxs1 uxs2 uxs4 (Golgi UXS) | 18.1 ± 0.6 | No obvious phenotype | [5] |

| uxs3 uxs5 uxs6 (Cytosolic UXS) | 10.2 ± 0.5 | Irregular xylem, dwarfism |[5] |

Table 2: Cell Wall Xylose Content in this compound Transporter Mutants

| Genotype | Relative Xylose Content (%) | Phenotype | Reference |

|---|---|---|---|

| Wild Type | 100 | Normal growth | [10][12] |

| uxt1 | ~70 | Slight reduction in growth | [10] |

| uxt1 uxt2 uxt3 | ~40 | Collapsed xylem, severe dwarfism |[12] |

Key Experimental Protocols

Protocol: Assay of this compound Synthase (UXS) Activity via HPLC

This protocol is adapted from methods used to characterize recombinant UXS enzymes.[1]

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 50 µL reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

1 mM NAD+

-

5 mM Dithiothreitol (DTT)

-

1 mM UDP-Glucuronic Acid (substrate)

-

1-5 µg of purified recombinant UXS enzyme or protein extract.

-

-

Incubation: Incubate the reaction mixture at 30°C for 20-60 minutes. The optimal time may vary depending on enzyme activity.

-

Reaction Termination: Stop the reaction by boiling the mixture for 2 minutes or by adding 50 µL of ethanol.

-

Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes to pellet precipitated protein.

-

HPLC Analysis: Analyze the supernatant using a High-Performance Liquid Chromatography (HPLC) system equipped with a strong anion exchange (SAX) column.

-

Mobile Phase: Use a gradient of ammonium (B1175870) phosphate (B84403) buffer.

-

Detection: Monitor the eluate at 254 nm.

-

-

Quantification: Calculate the amount of this compound produced by comparing the peak area to a standard curve generated with authentic this compound.

Protocol: Analysis of Cell Wall Monosaccharide Composition

This is a standard protocol for determining the neutral sugar composition of plant cell walls.[14]

-

Cell Wall Isolation: Prepare Alcohol Insoluble Residue (AIR) from plant tissue (e.g., stems) by sequentially washing with 70% ethanol, 1:1 methanol:chloroform, and 100% acetone (B3395972) to remove soluble components. Dry the resulting AIR.

-

Starch Removal: Destarch the AIR by treating with α-amylase.

-

Acid Hydrolysis: Hydrolyze 2-5 mg of destarched AIR in 2 M trifluoroacetic acid (TFA) at 121°C for 1 hour. This cleaves the glycosidic bonds, releasing monosaccharides.

-

Derivatization (Alditol Acetates):

-

Dry the hydrolyzed sample under a stream of nitrogen.

-

Reduce the monosaccharides to their corresponding alditols by adding 1 M ammonium hydroxide (B78521) containing 10 mg/mL sodium borohydride. Incubate for 1 hour at room temperature.

-

Neutralize with glacial acetic acid.

-

Acetylate the alditols by adding acetic anhydride (B1165640) and incubating at 121°C for 30 minutes.

-

-

Extraction: After cooling, add dichloromethane (B109758) (DCM) and water. Vortex and centrifuge. Collect the lower DCM phase containing the alditol acetates.

-

GC-MS Analysis: Analyze the alditol acetate (B1210297) derivatives by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quantification: Identify and quantify the individual monosaccharides (xylose, glucose, arabinose, etc.) by comparing retention times and peak areas to known standards.

Conclusion and Future Directions

This compound is a linchpin metabolite in plant cell wall biosynthesis. The spatial separation of its primary synthesis site (cytosol) from its site of utilization (Golgi) necessitates a coordinated system of synthesis and transport to ensure an adequate supply for polymer construction. Genetic studies have been instrumental in dissecting the relative importance of the different UXS isoforms and identifying the essential UXT transporters.

Future research will likely focus on the higher-order regulation of this pathway, including the transcriptional control of UXS and UXT genes and the potential for protein-protein interactions to form metabolons that channel this compound directly to specific glycosyltransferases. For drug development and biotechnology, manipulating the expression of UXS or UXT genes offers a promising avenue for altering the xylose content of biomass, which can impact properties such as digestibility for biofuels and the material properties of wood and fiber.

References

- 1. Biosynthesis of this compound. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Frontiers | Biosynthesis and Transport of Nucleotide Sugars for Plant Hemicellulose [frontiersin.org]

- 4. The UDP-Glucuronate Decarboxylase Gene Family in Populus: Structure, Expression, and Association Genetics | PLOS One [journals.plos.org]

- 5. Role of UDP-Glucuronic Acid Decarboxylase in Xylan Biosynthesis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of this compound. Cloning and characterization of a novel Arabidopsis gene family, UXS, encoding soluble and putative membrane-bound UDP-glucuronic acid decarboxylase isoforms - ProQuest [proquest.com]

- 7. The Synthesis of this compound: a Regulatory Metabolite and Precursor Required for Formation of Plant Cell Wall Polysaccharides - UNIVERSITY OF GEORGIA [portal.nifa.usda.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Cytosol-Localized this compound Synthases Provide the Major Source of this compound for the Biosynthesis of Xylan and Xyloglucan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification and Characterization of a Golgi-Localized this compound Transporter Family from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification and Characterization of a Golgi-Localized this compound Transporter Family from Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Three this compound transporters participate in xylan biosynthesis by conveying cytosolic this compound into the Golgi lumen in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

The Linchpin of Development: A Technical Guide to UDP-Xylose in Vertebrate Morphogenesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Uridine diphosphate (B83284) xylose (UDP-xylose) is a critical nucleotide sugar that serves as the foundation for the biosynthesis of most proteoglycans in vertebrates. Its production, catalyzed by a highly conserved enzymatic pathway, is a rate-limiting step for the formation of glycosaminoglycan (GAG) chains. These chains are essential for the structure of the extracellular matrix and, crucially, for the function of numerous signaling pathways that orchestrate embryonic development. Deficiencies in the this compound supply lead to catastrophic failures in morphogenesis, particularly in skeletal and craniofacial structures. This guide provides an in-depth examination of the this compound biosynthetic pathway, its role in proteoglycan synthesis, its profound impact on vertebrate development, and its modulation of key signaling pathways including FGF, Wnt, and Hedgehog. We present quantitative data on pathway components, detailed experimental protocols for analysis, and visual diagrams of the core biological processes to equip researchers with a comprehensive understanding of this vital metabolic nexus.

The this compound Biosynthetic Pathway

The synthesis of this compound in vertebrates is a two-step intracellular process primarily localized to the Golgi apparatus.[1][2] The pathway begins with UDP-glucose, a common precursor in cellular metabolism.

-

Step 1: Oxidation. UDP-glucose is oxidized to UDP-glucuronic acid (UDP-GlcA) by the enzyme UDP-glucose 6-dehydrogenase (UGDH).[3][4] This reaction is an NAD+-dependent four-electron oxidation.[5] UGDH exists in a dynamic equilibrium between dimeric and hexameric forms, and this quaternary structure is essential for its optimal activity and allosteric regulation.[6]

-

Step 2: Decarboxylation. UDP-glucuronic acid is then decarboxylated to form this compound by the enzyme UDP-glucuronic acid decarboxylase 1 (UXS1), also known as this compound synthase.[3][7][8] This NAD+-dependent reaction proceeds through intermediate steps involving a 4-keto-uridyl intermediate.[9][10] The active form of UXS1 is a tetramer.[2]

This pathway is subject to feedback inhibition, where the final product, this compound, can allosterically inhibit UGDH, thereby regulating the flux of UDP-sugars.[11]

Figure 1: The this compound Biosynthetic Pathway.

Role in Proteoglycan Synthesis

In vertebrates, the primary function of this compound is to initiate the synthesis of glycosaminoglycan (GAG) chains on proteoglycan core proteins.[3][12] This process, known as xylosylation, is the first and committing step in the formation of a common tetrasaccharide linker (GlcA-Gal-Gal-Xyl) that attaches the GAG chain to a specific serine residue on the core protein.[3][7]

The reaction is catalyzed by xylosyltransferases (XylT1 and XylT2), which transfer the xylose moiety from this compound to the hydroxyl group of the serine residue.[7] Following xylosylation, a series of glycosyltransferases sequentially add two galactose residues and a glucuronic acid residue to complete the linker. From this linker, specific polymerases extend the characteristic repeating disaccharide units of GAGs like heparan sulfate (B86663) (HS) and chondroitin (B13769445) sulfate (CS).

Figure 2: Initiation of Glycosaminoglycan (GAG) Synthesis.

Impact on Vertebrate Development

The critical role of this compound is starkly illustrated by genetic studies in model organisms. In zebrafish, loss-of-function mutations in the uxs1 gene, such as the man o' war (mow) allele, result in a complete inability to synthesize this compound.[3] This leads to a catastrophic loss of GAGs and severe developmental abnormalities.

Homozygous uxs1 mutants exhibit a dramatic reduction in Alcian blue-positive, proteoglycan-rich extracellular matrix in all cartilaginous structures.[3] This results in profound defects in the morphogenesis and histogenesis of the craniofacial skeleton, including the neurocranium and pharyngeal arches.[3][13] The organization of chondrocytes, perichondrium, and bone is disrupted, underscoring the essential role of proteoglycans in skeletal cell organization and extracellular matrix production.[3]

Involvement in Core Signaling Pathways

Proteoglycans, particularly heparan sulfate proteoglycans (HSPGs), are not merely structural components but are indispensable co-receptors and modulators for major signaling pathways that govern development. By controlling the availability of this compound, cells regulate the synthesis of HSPGs and thereby control these signaling events.

Fibroblast Growth Factor (FGF) Signaling

HSPGs are essential co-receptors for FGF signaling. They facilitate the formation of a stable ternary complex between the FGF ligand, its receptor (FGFR), and the HS GAG chain. This complex is required for receptor dimerization and subsequent activation of downstream intracellular signaling cascades. A lack of this compound leads to a loss of HSPGs, impairing FGF signaling and contributing to skeletal and other developmental defects.

Wnt Signaling

HSPGs, such as those of the Glypican and Syndecan families, play multifaceted roles in Wnt signaling. They are required for the proper distribution and reception of Wnt ligands.[1][14][15] HSPGs can bind directly to Wnt proteins, concentrating them at the cell surface and facilitating their presentation to the Frizzled receptor and LRP5/6 co-receptor complex.[16] In zebrafish and Xenopus, disruption of the glypican Gpc4 (also known as Knypek) impairs non-canonical Wnt signaling and disrupts convergent extension movements during gastrulation.[14]

Figure 3: Model of HSPG Involvement in Wnt Signaling.

Hedgehog (Hh) Signaling

The formation of a proper Hedgehog (Hh) morphogen gradient is critically dependent on HSPGs.[17][18] Hh ligands are lipid-modified and tend to remain membrane-associated. HSPGs, particularly glypicans, are required for the movement and spread of Hh across tissues to form a long-range concentration gradient.[18][19] They act as carriers or scaffolds, facilitating the "hand-off" of Hh ligands from cell to cell.[18] In uxs1 mutants, the disruption of Hh signaling, evidenced by altered expression of the Hh target gene patched, contributes to the observed skeletal defects.[3]

Figure 4: Model of HSPG Role in Hedgehog Gradient Formation.

Quantitative Data

Precise regulation of the this compound pathway is critical. The kinetic properties of its enzymes and the phenotypic outcomes of its disruption provide quantitative insights into its importance.

| Table 1: Kinetic Parameters of this compound Pathway Enzymes (Human) | ||

| Enzyme | Parameter | Value |

| UDP-Glucose Dehydrogenase (UGDH) | KM for UDP-Glucose | 7.6 µM - 55 µM[11][20] |

| Kcat | 1.2 s-1[20] | |

| This compound Synthase (UXS1) | KM for UDP-GlcA | Data not readily available in cited literature |

| Kcat | Data not readily available in cited literature | |

| Note: Kinetic values can vary based on experimental conditions (pH, temperature, buffer composition). The range for UGDH reflects values from multiple studies. |

| Table 2: Phenotypic Consequences of uxs1 Inactivation in Zebrafish | |

| Domain | Phenotype |

| Morphology | Severe reduction/absence of craniofacial cartilages |

| Defective chondrocyte and perichondrium organization | |

| Abnormal craniofacial shape and dimensions | |

| Biochemical | Dramatic reduction of GAG content |

| Absence of this compound synthesis | |

| Molecular | Disrupted expression of skeletal development genes (col10a1, indian hedgehog, patched) |

| Upregulation of skeletal fate regulators (sox9a, sox9b, runx2b) |

Experimental Protocols

Protocol 1: Assay of this compound Synthase (UXS1) Activity by Capillary Electrophoresis

This method, adapted from descriptions of analyses of uxs1 mutants[3], quantifies the conversion of UDP-GlcA to this compound.

-

Workflow:

Figure 5: UXS1 Activity Assay Workflow.

-

Methodology:

-

Enzyme Preparation: Prepare clarified lysate from cells or tissues expressing wild-type or mutant UXS1, or use purified recombinant UXS1 protein.

-

Reaction Mixture: In a microcentrifuge tube, combine the following on ice:

-

50 mM Tris-HCl buffer, pH 7.5

-

1 mM NAD+

-

5 mM Dithiothreitol (DTT)

-

1 mM UDP-Glucuronic Acid (substrate)

-

Enzyme preparation (e.g., 10-20 µg total protein)

-

Nuclease-free water to a final volume of 50 µL.

-

-

Incubation: Incubate the reaction mixture at 37°C. Time course experiments (e.g., 0, 30, 60, 120 minutes, or up to 18 hours for detecting low activity) are recommended.[3]

-

Reaction Termination: Stop the reaction by heating at 95°C for 5 minutes, followed by centrifugation at >12,000 x g for 10 minutes to pellet precipitated protein.

-

Capillary Electrophoresis (CE):

-

Analyze the supernatant using a CE system equipped with a UV detector set to 260 nm.

-

Use an uncoated fused-silica capillary.

-

The running buffer could be a borate (B1201080) buffer (e.g., 50 mM sodium borate, pH 9.0).

-

Inject the sample using pressure injection.

-

-

Data Analysis: Identify and integrate the peak areas corresponding to UDP-GlcA and this compound based on the retention times of known standards. Calculate the amount of product formed over time to determine enzyme activity.

-

Protocol 2: Analysis of UDP-Sugars by HPLC

This protocol outlines a general method for extracting and quantifying UDP-sugars from animal tissues or cultured cells.[21][22][23][24]

-

Methodology:

-

Sample Collection: Flash-freeze tissue samples (~50-100 mg) or cell pellets (~1-5 million cells) in liquid nitrogen and store at -80°C.

-

Extraction:

-

Pulverize frozen tissue using a cryogenic grinder.

-

Add 500 µL of a cold quenching/extraction solution (e.g., chloroform:methanol, 3:7 v/v) to the pulverized tissue or cell pellet.[24]

-

Incubate at -20°C for 2 hours, vortexing every 30 minutes.

-

Add 400 µL of cold water, vortex thoroughly, and centrifuge at >12,000 x g for 10 minutes at 4°C.

-

Carefully collect the upper aqueous phase containing the UDP-sugars.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Use a graphitized carbon SPE cartridge. Condition the cartridge according to the manufacturer's instructions.

-

Load the aqueous extract onto the cartridge.

-

Wash the cartridge with water to remove salts and unbound contaminants.

-

Elute the UDP-sugars with an appropriate buffer (e.g., 25% acetonitrile (B52724) in 50 mM triethylammonium (B8662869) acetate).

-

Lyophilize the eluate and resuspend in a known volume of mobile phase for HPLC analysis.

-

-

HPLC Analysis:

-

Use a porous graphitic carbon (PGC) or a suitable ion-pair reversed-phase C18 column.[24]

-

Employ a gradient elution system. For example, Mobile Phase A: 10 mM ammonium (B1175870) formate, pH 7.0; Mobile Phase B: Acetonitrile.

-

Detect UDP-sugars by UV absorbance at 262 nm or by coupling the HPLC to a mass spectrometer (LC-MS) for enhanced specificity and sensitivity.[24]

-

-

Quantification: Generate a standard curve using known concentrations of UDP-glucose, UDP-GlcA, and this compound to quantify the amounts in the biological samples.

-

Protocol 3: Quantitative Analysis of GAGs by Safranin-O Staining

This protocol uses the stoichiometric binding of the cationic dye Safranin-O to the anionic GAGs in tissue sections to quantify GAG content.[25][26]

-

Methodology:

-

Tissue Processing: Fix tissue samples in 4% paraformaldehyde, process, and embed in paraffin. Cut sections (e.g., 5-7 µm thick) and mount on glass slides.

-

Staining Procedure:

-

Deparaffinize and rehydrate the tissue sections.

-

Stain with Weigert's iron hematoxylin (B73222) for 5 minutes to stain nuclei.

-

Rinse in water.

-

Stain with 0.1% Fast Green for 3 minutes to provide a counterstain for non-cartilaginous tissue.

-

Rinse with 1% acetic acid for 10 seconds.

-

Stain with 0.1% Safranin-O solution for 5 minutes. GAG-rich areas will stain red/orange.

-

Dehydrate through an ethanol (B145695) series, clear with xylene, and coverslip.

-

-

Image Acquisition:

-

Using a light microscope with a calibrated digital camera, capture images of the stained sections under consistent lighting conditions.

-

Capture a background image (an empty area of the slide) for background correction.

-

-

Image Analysis:

-

Use image analysis software (e.g., ImageJ/Fiji).

-

Convert the color images to a suitable color space (e.g., RGB or HSB).

-

Correct for uneven illumination using the background image.

-

Select the red channel, as its intensity is inversely proportional to the red stain.

-

Measure the mean gray value in defined regions of interest (ROIs) within the cartilage.

-

Convert the measured light intensity to absorbance (Optical Density, OD = log10(background intensity / ROI intensity)). The OD is directly proportional to the dye concentration and thus to the GAG content.

-

-

Calibration (Optional): Correlate the OD values with GAG content determined by a biochemical method (e.g., DMMB assay) on adjacent tissue samples to create a standard curve for absolute quantification.

-

Protocol 4: Generation of uxs1 Knockout Zebrafish via CRISPR/Cas9

This protocol provides a workflow for creating a stable uxs1 knockout zebrafish line.[27][28][29]

-

Methodology:

-

sgRNA Design and Synthesis:

-

Identify a suitable target site in an early exon of the zebrafish uxs1 gene using a design tool (e.g., CRISPRscan). The target should be a 20-bp sequence followed by a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3').

-

Synthesize the single-guide RNA (sgRNA) using an in vitro transcription kit (e.g., T7 polymerase-based). Purify the resulting sgRNA.

-

-

Microinjection Preparation:

-

Prepare the injection mix in nuclease-free water. Combine:

-

Purified Cas9 protein (e.g., 300-500 ng/µL final concentration).

-

Synthesized uxs1 sgRNA (e.g., 25-50 ng/µL final concentration).

-

Phenol Red (0.05%) as a visualization aid.

-

-

Incubate at 37°C for 5 minutes to allow the formation of the Cas9-sgRNA ribonucleoprotein (RNP) complex. Place on ice.

-

-

Microinjection:

-

Collect freshly fertilized eggs from a wild-type zebrafish cross.

-

Using a microinjection apparatus, inject approximately 1-2 nL of the RNP mix into the cell of one-cell stage embryos.

-

-

Screening for Efficacy (F0 Generation):

-

At 24-48 hours post-fertilization (hpf), sacrifice a small subset (n=8-10) of the injected F0 embryos.

-

Extract genomic DNA from each embryo.

-

Perform PCR using primers that flank the sgRNA target site.

-

Analyze the PCR products for mutations using a heteroduplex mobility assay (HMA) on a polyacrylamide gel or by Sanger sequencing. The presence of indels (insertions/deletions) confirms successful editing.

-

-

Raising a Founder Line:

-

Raise the remaining F0 injected embryos to adulthood.

-

Outcross individual F0 fish to wild-type fish.

-

Screen the resulting F1 progeny for germline transmission of mutations using the same PCR and sequencing strategy as in step 4.

-

-

Establishing a Stable Mutant Line:

-

Identify an F1 fish carrying a desired mutation (e.g., a frameshift-inducing indel).

-

Incross heterozygous F1 siblings (F1 x F1) to generate F2 embryos with homozygous (uxs1 -/-), heterozygous (uxs1 +/-), and wild-type (uxs1 +/+) genotypes in Mendelian ratios.

-

Confirm the loss of Uxs1 function and analyze the developmental phenotype in the homozygous mutants.

-

-

Conclusion and Future Directions

This compound stands at a critical metabolic crossroads, directly linking central carbon metabolism to the complex processes of extracellular matrix assembly and intercellular signaling. Its role as the initiator of GAG synthesis makes its biosynthetic pathway a master regulator of vertebrate development. As demonstrated by the severe phenotypes of uxs1 mutants, without this compound, the intricate signaling networks that pattern the embryo collapse, leading to profound structural defects.

For drug development professionals, the enzymes UGDH and UXS1 represent potential therapeutic targets. Inhibiting this pathway could be a strategy to modulate GAG synthesis in diseases characterized by excessive proteoglycan production, such as certain cancers or fibrotic conditions. Conversely, understanding the regulation of this pathway could offer avenues to enhance tissue repair and regeneration where robust GAG synthesis is required. Future research should focus on elucidating the tissue-specific regulation of the this compound pathway, identifying novel regulators, and exploring the therapeutic potential of modulating UGDH and UXS1 activity in disease models.

References

- 1. Frontiers | Heparan Sulfate Proteoglycan Clustering in Wnt Signaling and Dispersal [frontiersin.org]

- 2. Reactome | UXS1 tetramer decarboxylates UDP-glucuronate to this compound [reactome.org]

- 3. UDP xylose synthase 1 is required for morphogenesis and histogenesis of the craniofacial skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UDP-glucose 6-dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. Structural and Kinetic Evidence That Catalytic Reaction of Human UDP-glucose 6-Dehydrogenase Involves Covalent Thiohemiacetal and Thioester Enzyme Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UDP-glucose dehydrogenase activity and optimal downstream cellular function require dynamic reorganization at the dimer-dimer subunit interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Functions of heparan sulfate proteoglycans in cell signaling during development | Semantic Scholar [semanticscholar.org]

- 8. UXS1 UDP-glucuronate decarboxylase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. Structure and mechanism of human this compound synthase: evidence for a promoting role of sugar ring distortion in a three-step catalytic conversion of UDP-glucuronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. uniprot.org [uniprot.org]

- 12. Examining craniofacial variation among crispant and mutant zebrafish models of human skeletal diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mutations affecting craniofacial development in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.biologists.com [journals.biologists.com]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. repository.yu.edu [repository.yu.edu]

- 17. Sweet on Hedgehogs: regulatory roles of heparan sulfate proteoglycans in Hedgehog-dependent cell proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The role of glycosaminoglycan modification in Hedgehog regulated tissue morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Hedgehog pathway modulation by glypican 3-conjugated heparan sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples | Springer Nature Experiments [experiments.springernature.com]

- 22. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Method for quantitative analysis of glycosaminoglycan distribution in cultured natural and engineered cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Microspectrophotometric quantitation of glycosaminoglycans in articular cartilage sections stained with Safranin O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. CRISPR-Cas9-induced gene knockout in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 28. giraldezlab.org [giraldezlab.org]

- 29. CRISPR-Cas9-Mediated Genomic Deletions Protocol in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

The Role of UDP-Xylose in Fungal Polysaccharide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine diphosphate (B83284) xylose (UDP-xylose) is a critical nucleotide sugar that serves as the sole donor of xylose for the biosynthesis of a variety of essential polysaccharides and glycoconjugates in fungi. These xylose-containing structures, including components of the fungal cell wall and capsule, are often indispensable for fungal viability, morphogenesis, and pathogenicity. Consequently, the biosynthetic and transport pathways of this compound represent promising targets for the development of novel antifungal therapeutics. This technical guide provides an in-depth overview of the synthesis of this compound, its transport into the secretory pathway, and its subsequent utilization in the assembly of key fungal polysaccharides, with a particular focus on the well-characterized pathways in the pathogenic yeast Cryptococcus neoformans and relevance to other fungi such as Aspergillus fumigatus. Detailed experimental protocols for the key enzymes and transporters in this pathway are also provided to facilitate further research in this area.

Introduction

Fungal infections pose a significant and growing threat to human health, particularly in immunocompromised individuals. The fungal cell wall and, in some species, a surrounding polysaccharide capsule are crucial for fungal survival and virulence, representing ideal targets for antifungal drug development due to their absence in human cells.[1] A key component of these structures in many pathogenic fungi is the pentose (B10789219) sugar, xylose. The activated form of this sugar, this compound, is the donor substrate for xylosyltransferases, which incorporate xylose into a range of polysaccharides.[2][3]